Propionic acid-d6

Catalog No.
S1521737
CAS No.
19448-61-4
M.F
C3H6O2
M. Wt
80.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionic acid-d6

CAS Number

19448-61-4

Product Name

Propionic acid-d6

IUPAC Name

deuterio 2,2,3,3,3-pentadeuteriopropanoate

Molecular Formula

C3H6O2

Molecular Weight

80.12 g/mol

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2/hD

InChI Key

XBDQKXXYIPTUBI-WYMDYBCKSA-N

SMILES

CCC(=O)O

Canonical SMILES

CCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuterium, with a spin of 1, possesses different magnetic properties compared to hydrogen (spin of ½). This difference allows for selective decoupling of protons adjacent to the deuterium atoms in NMR experiments. This technique, known as deuterium decoupling, simplifies complex NMR spectra by removing overlapping signals, leading to a clearer and more precise understanding of the molecule's structure and dynamics .
  • Deuteration at specific sites can also be used to shift NMR peaks away from other signals, allowing for the observation of previously obscured resonances. This is particularly beneficial for studying complex molecules with crowded spectra .

Isotope Labeling for Mechanistic Studies:

  • Deuterio 2,2,3,3,3-pentadeuteriopropanoate can be used as a probe molecule to study reaction mechanisms. By incorporating it into a reaction pathway, scientists can track the movement and fate of the labeled molecule through the reaction, providing valuable insights into the reaction steps and kinetics .
  • Deuterium labeling can also be used to differentiate reaction pathways involving similar starting materials. By selectively labeling specific positions in the molecule, researchers can distinguish between different reaction products and determine the contribution of each pathway to the overall reaction .

Mass Spectrometry:

  • The incorporation of deuterium atoms increases the molecule's mass, allowing for distinguishing between closely related compounds with similar masses in mass spectrometry experiments. This is particularly useful for analyzing complex mixtures or studying the metabolism of drugs and other biological molecules .

Other Applications:

  • Deuterio 2,2,3,3,3-pentadeuteriopropanoate may also find use in other scientific research areas, such as pharmaceutical development and material science. However, further research is needed to explore its full potential in these fields.

Propionic acid-d6, also known as deuterio 2,2,3,3,3-pentadeuteriopropanoate, is a deuterated form of propionic acid. Its molecular formula is C3D6O2\text{C}_3\text{D}_6\text{O}_2 and it has a molecular weight of approximately 80.12 g/mol. This compound is characterized by its unique isotopic labeling, where six hydrogen atoms are replaced with deuterium, enhancing its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy and tracer studies . Propionic acid-d6 is a colorless liquid with a density of 1.072 g/mL at 25ºC and a boiling point of 141ºC .

Propionic acid-d6 exhibits similar chemical properties to its non-deuterated counterpart. It can undergo various reactions typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Halogenation: Undergoing the Hell–Volhard–Zelinsky reaction to yield halogenated derivatives such as 2-bromopropanoic acid .
  • Decarboxylation: Losing carbon dioxide under specific conditions to yield hydrocarbons.

The presence of deuterium allows for enhanced resolution in spectroscopic analysis, making it particularly useful in studying reaction mechanisms and pathways.

In biological systems, propionic acid-d6 acts similarly to propionic acid. It is produced during the metabolism of certain fatty acids and amino acids. Propionic acid is known to be a product of anaerobic fermentation by specific bacteria, notably those in the genus Propionibacterium, which are involved in the fermentation processes of certain cheeses and contribute to the odor found in sweat .

Moreover, propionic acid-d6 can serve as a tracer in metabolic studies due to its isotopic labeling, allowing researchers to track metabolic pathways involving propionate metabolism and its derivatives.

The synthesis of propionic acid-d6 can be achieved through several methods:

  • Hydrocarboxylation: Utilizing nickel carbonyl as a catalyst for the hydrocarboxylation of ethylene.
  • Aerobic Oxidation: Propionaldehyde can be oxidized in the presence of cobalt or manganese salts at mild temperatures (40–50°C) to produce propionic acid-d6 .
  • Deuteration: Starting from non-deuterated propionic acid through deuteration processes using heavy water or other deuterated reagents.

These methods ensure that the final product retains its isotopic integrity while achieving high purity levels suitable for research applications.

Propionic acid-d6 has several important applications:

  • Nuclear Magnetic Resonance Spectroscopy: Used as an internal standard or solvent due to its unique spectral properties.
  • Metabolic Tracing: Employed in studies investigating metabolic pathways involving fatty acids and their derivatives.
  • Chemical Research: Serves as a reagent in organic synthesis and reaction mechanism studies.
  • Food Industry: Utilized in research related to fermentation processes and flavor development in cheese production.

Interaction studies involving propionic acid-d6 primarily focus on its role in metabolic pathways. Research indicates that it interacts with various enzymes involved in fatty acid metabolism, such as those converting propionyl-CoA into intermediates that enter the citric acid cycle . These interactions can be studied using isotopic labeling techniques to trace the flow of carbon through metabolic networks.

Several compounds are structurally similar to propionic acid-d6. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Propanoic AcidC3H6O2Non-deuterated version used widely in food preservation
Butanoic AcidC4H8O2One additional carbon; used in flavoring and fragrances
Acetic AcidC2H4O2Smaller structure; commonly used as a food preservative
Isobutyric AcidC4H8O2Branched chain; used in organic synthesis
Valeric AcidC5H10O2Five-carbon chain; found in animal fats

Propionic acid-d6 stands out due to its deuterated nature, which provides enhanced analytical capabilities not present in its non-deuterated counterparts. This feature makes it particularly valuable for researchers investigating complex biochemical processes.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Propanoic acid-d6

Dates

Modify: 2023-08-15

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